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Introduction: Cirtuvivint (formerly SM08502) is a first-in-class, orally active, small-molecule

inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine phosphorylation-regulated

kinases (DYRK).[1][2] Developed by Biosplice Therapeutics (formerly Samumed, LLC), it

represents a novel therapeutic strategy targeting the intricate machinery of alternative pre-

mRNA splicing, a process frequently dysregulated in various cancers.[1][3] This technical guide

provides a comprehensive overview of the discovery, mechanism of action, and preclinical and

clinical development of Cirtuvivint for researchers, scientists, and drug development

professionals.

Discovery and Rationale
The development of Cirtuvivint stemmed from foundational discoveries in Wnt pathway

modulation and the identification that dysregulation of alternative pre-mRNA splicing is a

common mechanistic driver of tumor initiation, progression, and therapy resistance.[1][3] An

iterative screening campaign was conducted to identify a potent pan-inhibitor of CDC-like

kinases (CLKs), which are known regulators of this splicing process.[3] This campaign led to

the identification of SM08502, a molecule optimized for its potent inhibition of the Wnt signaling

pathway through the modulation of alternative splicing.[2][4]

Mechanism of Action
Cirtuvivint's primary mechanism of action is the inhibition of CLK and DYRK kinases.[1] These

kinases are crucial for the phosphorylation of serine and arginine-rich splicing factors (SRSFs).

[5][6] By inhibiting CLK1-4 and DYRK1-4, Cirtuvivint prevents the phosphorylation of SRSFs,
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which in turn disrupts spliceosome activity.[6][7][8] This disruption leads to altered pre-mRNA

splicing of key oncogenes, particularly those within the Wnt signaling pathway.[1][5] The result

is the generation of non-functional splicing variants and the subsequent downregulation of

genes critical for cancer cell growth, survival, and drug resistance.[1][6] This novel mechanism

allows Cirtuvivint to act independently of the β-catenin destruction complex.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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